N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride
Description
Properties
CAS No. |
77985-27-4 |
|---|---|
Molecular Formula |
C15H22Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(2-chloro-6-methylphenyl) N-(2-piperidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-12-6-5-7-13(16)14(12)20-15(19)17-8-11-18-9-3-2-4-10-18;/h5-7H,2-4,8-11H2,1H3,(H,17,19);1H |
InChI Key |
GDONSJDLUTWBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC(=O)NCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloro-o-tolyl Ester Intermediate
The 6-chloro-o-tolyl ester is typically prepared by acylation of a suitably substituted toluene derivative. The process involves:
Friedel-Crafts Acylation : The toluene derivative bearing a 6-chloro substituent undergoes acylation with a halo-substituted acyl compound (e.g., Hal—(CH2)n—C(=O)—B, where Hal = Cl, Br, I; B = Cl or OH) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Reaction Conditions : The acylation is conducted in an organic solvent like methylene chloride, carbon disulfide, or 1,2-dichloroethane at temperatures ranging from 0°C to room temperature, typically for 10 to 16 hours to ensure complete conversion.
Purification : The resulting halo tolylketone intermediate is purified by crystallization or distillation.
Formation of Carbamic Acid Ester
Carbamate Formation : The halo tolylketone intermediate is reacted with N-(2-piperidinoethyl)amine to form the carbamic acid ester. This step involves nucleophilic substitution where the amine attacks the acyl halide or activated ester to form the carbamate linkage.
Base Catalysis : A non-nucleophilic base such as potassium tert-butoxide or sodium hydride is used to facilitate the reaction and neutralize the acid by-products.
Solvent and Temperature : The reaction is typically carried out in an aprotic solvent like methylene chloride or diglyme at temperatures from -78°C to room temperature, depending on the reactivity of the intermediates.
Conversion to Hydrochloride Salt
Salt Formation : The free base carbamate is treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt, enhancing the compound’s stability and solubility.
Isolation : The hydrochloride salt is isolated by filtration or crystallization from solvents such as ethanol or ethyl acetate.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 6-chloro-o-toluene derivative + Hal-(CH2)n-C(=O)-B | Lewis acid (AlCl3), CH2Cl2, 0–25°C, 10–16 h | 6-chloro-o-tolyl halo ketone | Friedel-Crafts acylation |
| 2 | 6-chloro-o-tolyl halo ketone + N-(2-piperidinoethyl)amine + base | Non-nucleophilic base, aprotic solvent, -78°C to RT | N-(2-piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester | Carbamate formation |
| 3 | Carbamate + HCl | Ethanol or EtOAc, RT | Hydrochloride salt | Salt formation for stability |
Research Findings and Optimization Notes
Base Selection : Potassium tert-butoxide and sodium hydride are preferred bases due to their strong non-nucleophilic character, which prevents side reactions and promotes high yields.
Solvent Effects : Methylene chloride is favored for its ability to dissolve both organic reactants and Lewis acids, facilitating efficient acylation and carbamate formation.
Temperature Control : Low temperatures (-78°C) during carbamate formation minimize side reactions and decomposition of sensitive intermediates.
Protecting Groups : If phenolic hydroxy groups are present on the aromatic ring, they may be protected using methyl ether or t-butyldimethylsilyl ether groups to prevent unwanted reactions during acylation.
Purification : Crystallization and distillation are standard methods to purify intermediates and final products, ensuring high purity for pharmaceutical applications.
Summary Table of Key Parameters
| Parameter | Preferred Conditions | Comments |
|---|---|---|
| Lewis Acid Catalyst | Aluminum chloride (AlCl3) | Most effective for Friedel-Crafts acylation |
| Solvent for Acylation | Methylene chloride | Good solubility and reaction control |
| Base for Carbamate Formation | Potassium tert-butoxide, Sodium hydride | Non-nucleophilic, strong bases |
| Temperature Range | 0°C to 25°C (acylation), -78°C to RT (carbamate formation) | Controls reaction rate and selectivity |
| Salt Formation | HCl in ethanol or ethyl acetate | Enhances stability and handling |
| Purification | Crystallization, distillation | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
The compound has been studied for its potential as a therapeutic agent, particularly in the context of neurological disorders. Its structure allows it to interact with various neurotransmitter systems, potentially modulating their activity.
Histamine H3 Receptor Ligands
Research indicates that derivatives of this compound can act as histamine H3 receptor ligands. These receptors are involved in the regulation of neurotransmitter release, and compounds that can modulate their activity may have applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
Antimicrobial Activity
Studies have shown that piperidine derivatives exhibit antimicrobial properties. For instance, the synthesis of piperidine-based compounds has demonstrated efficacy against various pathogens, suggesting that N-(2-Piperidinoethyl)carbamic acid derivatives could be developed into antimicrobial agents .
Pharmacological Insights
The pharmacological profile of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride has been explored through various studies focusing on its interaction with neurotransmitter transporters.
Dopamine and Serotonin Transporters
Recent investigations have highlighted the compound's potential in modulating dopamine and serotonin transporters. Compounds structurally related to this piperidine derivative have shown significant affinity for these transporters, which are crucial for mood regulation and the treatment of depression and anxiety disorders .
Case Studies and Research Findings
Several case studies have been documented that illustrate the compound's effectiveness in various applications:
Study on Antimicrobial Efficacy
A study focused on synthesizing piperidine derivatives demonstrated their antimicrobial activity against pathogens affecting tomato plants. The synthesized compounds were characterized using techniques like NMR and IR spectroscopy, confirming their structural integrity and biological efficacy .
Development of Abuse-Deterrent Formulations
Research has explored the formulation of abuse-deterrent medications using N-(2-Piperidinoethyl)carbamic acid derivatives. These formulations aim to mitigate the risk of misuse while maintaining therapeutic efficacy .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride involves its interaction with specific molecular targets. The piperidine ring and carbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride
- Synonyms: CID35907, LS-51015, N-tert-Butyl-3-piperidinyl 6-chloro-2-methylcarbanilate hydrochloride .
- CAS Number : 31755-24-5 .
- InChIKey : CZGLGDWLDZFFRP-UHFFFAOYSA-N .
Structural Features :
This compound is a carbamate derivative featuring:
A piperidine moiety linked via an ethyl group to the carbamate nitrogen.
A 6-chloro-o-tolyl ester (2-chloro-6-methylphenyl group) as the aromatic substituent.
Potential Applications: Carbamates with piperidine substituents are often explored for their bioactivity, including acetylcholinesterase inhibition or receptor modulation.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Diversity: The target compound’s piperidine-carbamate-aromatic structure contrasts with pyridine-based analogs (e.g., compounds), which feature iodo and formyl groups on the pyridine ring. These substitutions likely alter electronic properties and binding affinities . Compared to Ethyl (dimethylamidino)methylcarbamate hydrochloride , the target compound has a bulkier aromatic group, which may influence steric interactions in biological systems.
Commercial Availability: Pyridine derivatives from are available in 1 g, 5 g, and 25 g quantities at standardized pricing (e.g., $500–$6,000), suggesting their use as intermediates in synthetic chemistry .
Biological Activity
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride (CAS Number: 77985-27-4) is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C15H21ClN2O2•ClH
- Molecular Weight : 320.21 g/mol
This compound features a piperidine ring, which is known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.
The biological activity of N-(2-Piperidinoethyl)carbamic acid involves several mechanisms:
- Cholinergic Activity : The compound may act as an inhibitor of acetylcholinesterase (AChE), thus increasing the levels of acetylcholine in the synaptic cleft. This mechanism is significant for enhancing cognitive function and treating neurodegenerative diseases .
- Anti-inflammatory Effects : Research indicates that carbamate derivatives can exhibit anti-inflammatory properties by modulating the immune response and inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity : Some studies have suggested that derivatives of carbamic acids possess antimicrobial properties, potentially effective against various bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | Enhanced cholinergic transmission | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Studies
- Cognitive Enhancement : A study evaluated the effects of N-(2-Piperidinoethyl)carbamic acid on cognitive function in a rodent model. Results indicated improved memory retention and learning capabilities, attributed to enhanced cholinergic activity .
- Inflammatory Response : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound significantly reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A recent investigation tested various derivatives of carbamic acids against common pathogens. N-(2-Piperidinoethyl)carbamic acid showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
